molecular formula C19H14NO3P B14665176 (Diphenylphosphanyl)(2-nitrophenyl)methanone CAS No. 40841-66-5

(Diphenylphosphanyl)(2-nitrophenyl)methanone

Cat. No.: B14665176
CAS No.: 40841-66-5
M. Wt: 335.3 g/mol
InChI Key: ROTXZDXFIFXWJG-UHFFFAOYSA-N
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Description

(Diphenylphosphanyl)(2-nitrophenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a diphenylphosphanyl group and a 2-nitrophenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylphosphanyl)(2-nitrophenyl)methanone typically involves the reaction of diphenylphosphine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by the use of a base such as triethylamine. The reaction proceeds as follows:

Ph2P-H+O2N-C6H4COClPh2P-C6H4NO2CO+HCl\text{Ph}_2\text{P-H} + \text{O}_2\text{N-C}_6\text{H}_4\text{COCl} \rightarrow \text{Ph}_2\text{P-C}_6\text{H}_4\text{NO}_2\text{CO} + \text{HCl} Ph2​P-H+O2​N-C6​H4​COCl→Ph2​P-C6​H4​NO2​CO+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (Diphenylphosphanyl)(2-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted benzophenones.

Scientific Research Applications

(Diphenylphosphanyl)(2-nitrophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (Diphenylphosphanyl)(2-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (Diphenylphosphoryl)(2-nitrophenyl)methanol
  • (2-Nitrophenyl)methanol derivatives

Comparison: (Diphenylphosphanyl)(2-nitrophenyl)methanone is unique due to the presence of both diphenylphosphanyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

40841-66-5

Molecular Formula

C19H14NO3P

Molecular Weight

335.3 g/mol

IUPAC Name

diphenylphosphanyl-(2-nitrophenyl)methanone

InChI

InChI=1S/C19H14NO3P/c21-19(17-13-7-8-14-18(17)20(22)23)24(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

ROTXZDXFIFXWJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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